1-Ethyl-1,2,3,4-tetrahydroisoquinoline
CAS No.: 25939-81-5
Cat. No.: VC4536148
Molecular Formula: C11H15N
Molecular Weight: 161.248
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25939-81-5 |
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Molecular Formula | C11H15N |
Molecular Weight | 161.248 |
IUPAC Name | 1-ethyl-1,2,3,4-tetrahydroisoquinoline |
Standard InChI | InChI=1S/C11H15N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-6,11-12H,2,7-8H2,1H3 |
Standard InChI Key | UDWVZWUSBKDYPY-UHFFFAOYSA-N |
SMILES | CCC1C2=CC=CC=C2CCN1 |
Introduction
Structural and Molecular Characteristics
The core structure of 1-ethyl-1,2,3,4-tetrahydroisoquinoline consists of a six-membered aromatic benzene ring fused to a six-membered saturated piperidine ring. The ethyl group at the 1-position introduces steric and electronic modifications that influence its reactivity and interactions with biological targets . Key structural features include:
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IUPAC Name: 1-Ethyl-1,2,3,4-tetrahydroisoquinoline
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SMILES: CCC1C2=CC=CC=C2CCN1
X-ray crystallography and computational studies confirm a non-planar conformation due to puckering in the piperidine ring, which affects its binding to biological receptors .
Synthesis and Reaction Chemistry
Synthetic Routes
1-Ethyl-1,2,3,4-tetrahydroisoquinoline is synthesized via multiple pathways, with yields and selectivity dependent on reaction conditions:
Table 1: Comparison of Synthetic Methods
Key Routes:
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Pictet-Spengler Cyclization: N-Sulfonyl-β-phenethylamines react with ethyl methylthioacetate under oxidative conditions, yielding 1-ethyl-THIQ derivatives . This method benefits from mild conditions but requires electron-donating substituents for optimal cyclization .
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Bischler-Napieralski Reaction: Cyclization of ethyl-substituted β-phenethylamides using PIFA (phenyliodine(III) bis(trifluoroacetate)) achieves moderate yields but faces challenges in regioselectivity .
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Reductive Amination: Reduction of ketoamides with NaBH₄ followed by acid-catalyzed cyclization offers high yields (85–90%) and scalability .
Physicochemical Properties
Basic Properties
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Molecular Weight: 161.24 g/mol
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Solubility: Miscible with polar aprotic solvents (e.g., DCM, THF); limited solubility in water .
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.65–3.10 (m, 4H, CH₂N and CH₂CH₃), 6.95–7.20 (m, 4H, aromatic) .
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IR (KBr): 2920 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (aromatic C=C) .
Biological Activities and Applications
Industrial Applications
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Catalysis: As a ligand in asymmetric hydrogenation reactions (e.g., Ru-catalyzed ketone reduction) .
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Materials Science: Component in organic semiconductors due to π-conjugation and electron-donating capacity .
Future Directions
Research gaps include:
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